molecular formula C14H17BrFNO4 B13486987 (R)-3-(2-Bromo-5-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(2-Bromo-5-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13486987
M. Wt: 362.19 g/mol
InChI Key: LYMMMKLSVLLOCC-LLVKDONJSA-N
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Description

(3R)-3-(2-bromo-5-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-bromo-5-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Bromination and Fluorination:

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is then coupled with a suitable propanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-bromo-5-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(3R)-3-(2-bromo-5-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(2-bromo-5-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(2-bromo-5-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the Boc-protected amino group and propanoic acid moiety, makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(3R)-3-(2-bromo-5-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(16)4-5-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

LYMMMKLSVLLOCC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=CC(=C1)F)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

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